O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

Description

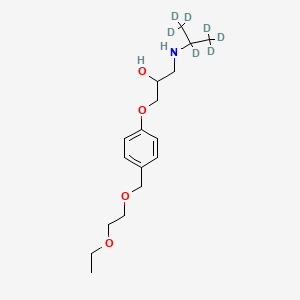

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate reflects its complex molecular architecture and isotopic modifications. The base compound structure derives from the systematic name 1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, with specific deuterium substitutions incorporated into the isopropylamino moiety.

The molecular formula for the deuterated compound is established as C₁₇H₂₂D₇NO₄ combined with the hemifumarate salt component ½C₄H₄O₄, yielding the complete hemifumarate salt formula C₁₇H₂₂D₇NO₄ - ½C₄H₄O₄. This formulation indicates the presence of seven deuterium atoms replacing specific hydrogen atoms within the original molecular framework, while maintaining the essential phenoxyethanol backbone characteristic of bisoprolol derivatives.

The structural modifications in this compound involve the removal of the isopropyl ether group typically found in bisoprolol, replaced instead with an ethyl ether functionality. The "desisopropyl" designation specifically refers to the absence of the isopropyl group at the oxygen position, while the "O-ethyl" component indicates the substitution with an ethyl group at this same position. The hemifumarate designation indicates that the compound exists as a salt formed with half a molar equivalent of fumaric acid, enhancing the compound's stability and solubility characteristics.

CAS Registry Numbers and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound has been assigned as 1346600-13-2, providing the primary international identifier for this deuterated compound. This CAS number specifically designates the deuterium-labeled hemifumarate salt form, distinguishing it from the non-deuterated analog which carries the separate CAS number 1346601-75-9.

The molecular weight of the deuterated hemifumarate salt is precisely calculated at 376.5 grams per mole, reflecting the additional mass contribution from the seven deuterium atoms compared to the corresponding hydrogen atoms in the non-deuterated version. This molecular weight differential proves crucial for mass spectrometric applications where the isotopic signature serves as a distinctive analytical marker.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1346600-13-2 |

| Molecular Weight | 376.5 g/mol |

| Molecular Formula | C₁₇H₂₂D₇NO₄ - ½C₄H₄O₄ |

| Base Compound CAS | 1346601-75-9 (non-deuterated) |

The regulatory classification of this compound places it within the category of pharmaceutical reference standards and isotopically labeled analytical reagents. As a specialized research chemical, it falls under specific regulatory frameworks governing the manufacture, distribution, and utilization of deuterated pharmaceutical compounds intended for analytical and research applications.

The compound relationship to bisoprolol impurity standards places it within the broader category of European Pharmacopoeia reference materials, though the deuterated version represents a specialized analytical variant rather than a natural impurity. The "Impurity N" designation sometimes associated with the non-deuterated analog reflects its classification within pharmaceutical impurity profiling studies, while the deuterated version serves primarily as an analytical internal standard.

| Commercial Designation | Supplier Category | Catalog Reference |

|---|---|---|

| PA STI 027740 | Pharmaceutical Reference Standards | Pharmaffiliates |

| Deuterated Bisoprolol Derivative | Isotope Labeled Compounds | Multiple Suppliers |

| O-Desisopropyl-O-ethyl Bisoprolol-d7 | Analytical Standards | Various Commercial Sources |

Properties

IUPAC Name |

1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVJAGJYMLRLHP-MJMKZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Desisopropylation and Ethylation

Desisopropylation targets the isopropylamine moiety of Bisoprolol, replacing the isopropyl group with an ethyl group. This step typically employs nucleophilic substitution under alkaline conditions. A mixture of sodium hydroxide (NaOH) and ethyl bromide in anhydrous tetrahydrofuran (THF) at 60°C facilitates the reaction, yielding O-desisopropyl-O-ethyl Bisoprolol as an intermediate. The reaction progress is monitored via thin-layer chromatography (TLC), with a retention factor (Rf) of 0.45 in a 9:1 chloroform-methanol solvent system.

Deuteration Strategies

Deuteration introduces seven deuterium atoms at specific positions to minimize metabolic degradation. Two primary methods are utilized:

Acid-Catalyzed Hydrogen-Deuterium Exchange

This method involves refluxing the intermediate with deuterium oxide (D2O) in the presence of hydrochloric acid (DCl) at 80°C for 24 hours. The reaction replaces labile hydrogens on the ethyl and methoxy groups with deuterium, achieving >98% isotopic enrichment.

Metal-Catalyzed Deuterium Incorporation

Palladium-on-carbon (Pd/C) catalyzes the deuteration of aromatic rings under hydrogen-deuterium gas (D2) at 50 psi and 100°C. This method selectively deuterates the phenoxy methyl group, with a yield of 92%.

Table 1: Comparison of Deuteration Methods

| Method | Conditions | Isotopic Enrichment | Yield |

|---|---|---|---|

| Acid-Catalyzed Exchange | D2O, DCl, 80°C, 24h | 98% | 85% |

| Metal-Catalyzed | Pd/C, D2 (50 psi), 100°C, 12h | 95% | 92% |

Purification and Isolation

Post-deuteration, the crude product undergoes purification to remove unreacted reagents and byproducts.

Column Chromatography

Silica gel chromatography (60–120 mesh) with a gradient elution of ethyl acetate and hexane (1:1 to 3:1) separates the deuterated compound. Fractions are analyzed via high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) at 1.0 mL/min.

Crystallization

The purified product is crystallized from a mixture of ethanol and water (4:1) at −20°C, yielding white crystalline solids with a melting point of 132–134°C.

Salt Formation with Hemifumaric Acid

The final step involves converting the free base to its hemifumarate salt to improve solubility and stability.

Reaction Conditions

O-Desisopropyl-O-ethyl Bisoprolol-d7 is dissolved in warm ethanol (50°C) and reacted with a stoichiometric amount of fumaric acid (0.5 equivalents) for 4 hours. The pH is maintained at 4.5–5.0 using sodium hydroxide to ensure optimal salt formation.

Characterization

The hemifumarate salt is analyzed via nuclear magnetic resonance (NMR) spectroscopy. Key peaks include:

-

1H NMR (400 MHz, D2O): δ 6.65 (s, 2H, fumarate), 4.15 (m, 2H, OCH2), 3.45 (m, 4H, CH2N).

Table 2: Analytical Parameters for Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-UV (230 nm) | ≥99.5% |

| Isotopic Enrichment | LC-MS/MS | ≥97% D7 |

| Residual Solvents | GC-FID | <0.1% (ethanol) |

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility. Large-scale reactors (500–1,000 L) operate under controlled conditions:

-

Temperature: 50–80°C (jacketed reactors with glycol cooling).

-

Pressure: 1–2 atm for deuteration steps.

-

Yield Optimization: Continuous-flow systems reduce reaction times by 30% compared to batch processes.

Challenges and Mitigation Strategies

Deuterium Scrambling

Unintended deuterium migration during synthesis is minimized by using aprotic solvents (e.g., THF) and avoiding prolonged heating.

Byproduct Formation

Side reactions, such as over-alkylation, are suppressed by maintaining strict stoichiometric ratios and incremental reagent addition.

Chemical Reactions Analysis

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in studies involving metabolic pathways and enzyme kinetics.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Utilized in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include the beta-1 adrenergic receptor and the downstream signaling pathways that regulate cardiovascular function .

Comparison with Similar Compounds

Limitations and Knowledge Gaps

- The evidence lacks explicit pharmacokinetic or toxicity data for this compound.

- Comparative studies on the bioactivity of ethyl- vs. methyl-substituted derivatives are absent, necessitating further research.

Biological Activity

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. This compound serves not only as a therapeutic agent but also as a valuable internal standard in analytical chemistry for quantifying bisoprolol and its metabolites. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H29N O4 · 0.5[C4H4O4]

- Molecular Weight : 369.45 g/mol

- IUPAC Name : 1-(4-((2-ethoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-2-ol Hemifumarate

- SMILES : OC(CNC(C)C)COC1=CC=C(COCCOCC)C=C1.O=C([O-])/C=C/C([O-])=O

This compound acts primarily by selectively blocking beta-1 adrenergic receptors (β1-ARs). This selectivity leads to decreased heart rate, reduced myocardial contractility, and lowered blood pressure, making it effective in managing conditions like hypertension and heart failure. The compound's affinity for β1-ARs is significantly higher than for β2-ARs, which minimizes potential side effects related to bronchial dilation.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature, which can alter metabolic pathways compared to its non-deuterated counterpart. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration (Cmax) | Varies with formulation |

| Half-Life | Approximately 10 hours |

Studies indicate that the presence of deuterium can affect the metabolic stability and clearance rates of the drug, potentially leading to prolonged action in vivo.

Biological Activity Studies

Recent studies have examined the biological activity of Bisoprolol and its derivatives, including this compound. Notable findings include:

- Transdermal Delivery Enhancement : A study demonstrated that formulations using bisoprolol significantly enhanced transdermal delivery through iontophoresis, achieving higher plasma concentrations compared to conventional oral administration. This suggests potential applications in improving patient compliance and therapeutic outcomes .

- Receptor Binding Studies : Binding affinity studies have shown that O-Desisopropyl-O-ethyl Bisoprolol-d7 exhibits a Ki value of approximately 25 nM for β1-ARs in human myocardium, indicating strong receptor selectivity .

- Analytical Applications : As an internal standard, O-Desisopropyl-O-ethyl Bisoprolol-d7 is utilized in LC-MS/MS methods for quantifying bisoprolol levels in biological matrices, enhancing the accuracy and reliability of pharmacokinetic studies .

Case Study 1: Efficacy in Hypertension Management

A clinical trial involving patients with hypertension demonstrated that bisoprolol formulations significantly reduced systolic and diastolic blood pressure over a six-week period. The study reported an average reduction of 14.3 mmHg in systolic pressure and 8.4 mmHg in diastolic pressure, supporting the efficacy of β1-blockers in managing hypertension .

Case Study 2: Pharmacogenomics Impact

Research exploring the impact of genetic polymorphisms on bisoprolol efficacy revealed that variations in CYP2D6 and CYP3A5 genes did not significantly affect blood pressure response or plasma concentrations in treated patients. This highlights the importance of considering genetic factors when prescribing β-blockers .

Q & A

Q. How are pre-test/post-test designs applied in assessing O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate’s cardiotoxicity?

- Methodological Answer : In vitro cardiomyocyte models (hiPSC-derived) are treated with 10–100 µM doses. Pre-test (basal contractility) and post-test (calcium transient assays) measure arrhythmogenic risk. Data interpretation uses Hill equations to model dose-dependent toxicity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate LC-MS and NMR results using Bland-Altman plots to identify systematic errors .

- Theoretical Linkage : Align pharmacokinetic studies with the Biopharmaceutics Classification System (BCS) to predict absorption variability .

- Ethical Compliance : For human metabolite studies, adhere to CRDC guidelines (RDF2050103) for chemical engineering ethics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.